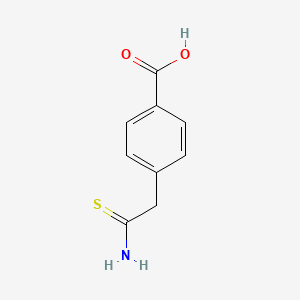

4-Thiocarbamoylmethyl-benzoic acid

Description

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

4-(2-amino-2-sulfanylideneethyl)benzoic acid |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)5-6-1-3-7(4-2-6)9(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

InChI Key |

XOCKOYWFMPVGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Thiocarbamoylmethyl-benzoic acid

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 4-Thiocarbamoylmethyl-benzoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. The structural features of this compound, combining a benzoic acid moiety with a thiocarbamoylmethyl group, suggest potential for diverse biological interactions.

Strategic Approach to Synthesis

Given the absence of a direct, established protocol for the synthesis of 4-Thiocarbamoylmethyl-benzoic acid in readily available literature, a logical and efficient multi-step synthetic pathway is proposed. This strategy commences with the commercially accessible starting material, 4-(Carboxymethyl)benzoic acid[1][2][3][4]. The synthesis is designed in two key stages: the selective amidation of the aliphatic carboxylic acid followed by the thionation of the resulting amide.

Part I: Synthesis of 4-(Carbamoylmethyl)benzoic acid

The initial step focuses on the selective conversion of the more reactive aliphatic carboxylic acid of 4-(Carboxymethyl)benzoic acid to its primary amide.

Protocol:

-

Activation of the Aliphatic Carboxylic Acid: 4-(Carboxymethyl)benzoic acid (1 equivalent) is suspended in an excess of thionyl chloride. The mixture is gently refluxed for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride intermediate. This intermediate is used immediately in the next step without further purification.

-

Amidation: The crude acid chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane or tetrahydrofuran (THF), and cooled in an ice bath. Concentrated aqueous ammonia (a slight excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Isolation: The reaction mixture is diluted with water and the pH is adjusted to be acidic (pH 2-3) using dilute HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-(Carbamoylmethyl)benzoic acid.

Causality of Experimental Choices:

-

Thionyl Chloride: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to their more reactive acid chloride counterparts, facilitating nucleophilic attack by ammonia.

-

Selective Reaction: The aliphatic carboxylic acid is more sterically accessible and electronically more reactive towards thionyl chloride compared to the aromatic carboxylic acid, allowing for a degree of selective activation.

-

Anhydrous Conditions: The use of an anhydrous solvent in the amidation step is crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

Part II: Thionation of 4-(Carbamoylmethyl)benzoic acid to 4-Thiocarbamoylmethyl-benzoic acid

The second stage involves the conversion of the primary amide to the desired thioamide using a thionating agent. Lawesson's reagent is a preferred choice for this transformation due to its mildness and high efficiency in converting amides to thioamides.[5][6][7][8]

Protocol:

-

Reaction Setup: 4-(Carbamoylmethyl)benzoic acid (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6] Anhydrous toluene is added as the solvent.[6]

-

Thionation Reaction: The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-Thiocarbamoylmethyl-benzoic acid.

Causality of Experimental Choices:

-

Lawesson's Reagent: Lawesson's reagent is a well-established thionating agent that is known for its effectiveness in converting a wide range of carbonyl compounds, including amides, into their corresponding thiocarbonyl analogs.[7][8][9] It is generally preferred over harsher reagents like phosphorus pentasulfide due to its milder reaction conditions and often cleaner reaction profiles.[6]

-

Stoichiometry: A slight excess of the amide or a sub-stoichiometric amount of Lawesson's reagent is often used to ensure complete conversion of the thionating agent, which can simplify the purification process.

-

Anhydrous Toluene: Toluene is a common solvent for reactions involving Lawesson's reagent as it is non-polar and allows for the necessary reflux temperatures to be reached. The use of an anhydrous solvent is important to prevent the decomposition of Lawesson's reagent.[6]

Comprehensive Characterization of 4-Thiocarbamoylmethyl-benzoic acid

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[10]

¹H NMR Spectroscopy:

-

Aromatic Protons: Expect two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring.[10]

-

Methylene Protons: A singlet corresponding to the -CH₂- group adjacent to the thioamide and the aromatic ring.

-

Thioamide Protons (-CSNH₂): Two broad singlets for the two non-equivalent protons of the primary thioamide group, often appearing downfield.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.[10]

¹³C NMR Spectroscopy:

-

Thioamide Carbonyl (C=S): The most downfield signal, typically in the range of 200-210 ppm.[11]

-

Carboxylic Acid Carbonyl (C=O): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Signals in the aromatic region (120-140 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Table 1: Predicted NMR Chemical Shifts

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.5 - 8.5 | 120 - 140 |

| -CH₂- | ~ 4.0 | ~ 45 |

| -CSNH₂ | Broad, downfield | 200 - 210 |

| -COOH | > 10 (broad) | 165 - 175 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[12]

-

N-H Stretch (Thioamide): Two bands in the region of 3100-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹.[12]

-

C=S Stretch (Thioamide): A characteristic absorption in the region of 1120 ± 20 cm⁻¹.[11]

-

C-N Stretch (Thioamide): An absorption band around 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound.[10]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 4-Thiocarbamoylmethyl-benzoic acid (C₉H₉NO₂S, MW: 195.24 g/mol ).

-

Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M peak.[10]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range and can be used as an indicator of purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The thioamide functional group exhibits a characteristic UV absorption maximum.[11]

-

Expected Absorption: A UV absorption maximum around 265 (±5) nm is characteristic of the C=S bond in a thioamide.[11]

Potential Applications and Future Directions

The unique structural combination of a benzoic acid and a thioamide moiety in 4-Thiocarbamoylmethyl-benzoic acid makes it an interesting candidate for various applications in drug discovery and materials science. Thioamides are known to be isosteres of amides with altered physicochemical properties, which can influence biological activity.[6] The presence of the carboxylic acid group provides a handle for further chemical modifications and can also contribute to the molecule's pharmacokinetic profile.

Further research could explore the biological activities of this compound, including its potential as an enzyme inhibitor, an antimicrobial agent, or a building block for more complex bioactive molecules.

Safety Considerations

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Lawesson's Reagent: Can release hydrogen sulfide upon contact with moisture or acids, which is a toxic and flammable gas.[6] All manipulations should be performed in a fume hood.

-

Solvents: Toluene and other organic solvents are flammable and should be handled with care.

References

- Vertex AI Search. (n.d.). A simple and novel method for the direct conversion of carboxylic acids into thioamides.

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

- RSC Publishing. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.

- Synlett. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.

- RSC Publishing. (2013, February 19). A simple and novel method for the direct conversion of carboxylic acids into thioamides.

- Organic Chemistry Reaction. (2026, February 7). Willgerodt-Kindler Reaction.

- Academia.edu. (n.d.). Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines.

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent.

- Organic Chemistry Portal. (n.d.). A Mild and Versatile Synthesis of Thioamides.

- ACS Publications. (n.d.). Chemists Find General Thioamide Synthesis | C&EN Global Enterprise.

- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.

- SynArchive. (n.d.). Willgerodt-Kindler Reaction.

- RSC Publishing. (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.

- ResearchGate. (2026, January 24). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent.

- Alfa Chemistry. (n.d.). Lawesson's Reagent.

- MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.

- RSC Publishing. (n.d.). Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction.

- MDPI. (2021, November 17). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.

- ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives.

- ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.

- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

- ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives.

- Doc Brown's Advanced Organic Chemistry. (2025, November 9). Infrared spectrum of benzoic acid.

- PMC. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

- PureSynth. (n.d.). 4-(Carboxymethyl)Benzoic Acid 98.0%.

- Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). (n.d.).

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

- PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid.

- Sigma-Aldrich. (n.d.). 4-[4-(Cyanomethyl)phenoxy]benzoic acid.

- Google Patents. (n.d.). US3923879A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.

- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.

- MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- Amerigo Scientific. (n.d.). 4-(Cyanomethyl)benzoic acid.

- ChemScene. (n.d.). 3-Cyano-4-(cyanomethyl)benzoic acid.

- ResearchGate. (2025, August 6). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities.

- Matrix Fine Chemicals. (n.d.). 4-(CARBOXYMETHYL)BENZOIC ACID.

- TCI Shanghai. (n.d.). 4-(Carboxymethyl)benzoic Acid.

- Amanote Research. (n.d.). The Synthesis of Thiobenzoic Acid by Methanolysis of.

- ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- PMC. (n.d.). 4-(2-Thienylmethyleneamino)benzoic acid.

- Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(CARBOXYMETHYL)BENZOIC ACID | CAS 501-89-3 [matrix-fine-chemicals.com]

- 4. 4-(Carboxymethyl)benzoic Acid | 501-89-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Chemical properties of 4-Thiocarbamoylmethyl-benzoic acid

An In-depth Technical Guide to the Chemical Properties of 4-Thiocarbamoylmethyl-benzoic acid

Section 1: Introduction and Molecular Overview

4-Thiocarbamoylmethyl-benzoic acid is a bifunctional organic molecule featuring a benzoic acid core substituted at the para-position with a thiocarbamoylmethyl group. This unique combination of a carboxylic acid and a thioamide functional group positions it as a versatile building block and a compound of interest for researchers in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for forming esters, amides, and salts, while the thiocarbamide (thioamide) group is known for its hydrogen-bonding capabilities, nucleophilicity, and its role as a metal-binding pharmacophore.[1][2][3][4]

The structure-activity relationship (SAR) of both benzoic acid and thiourea derivatives has been extensively studied. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6][7] Similarly, thiourea-containing compounds exhibit significant pharmacological potential, including antifungal and antibacterial activities.[8][9] Therefore, 4-Thiocarbamoylmethyl-benzoic acid represents a promising scaffold for the development of novel therapeutic agents and functional materials.

IUPAC Name: 4-(2-amino-2-thioxoethyl)benzoic acid Synonyms: 4-(Thiocarbamoylmethyl)benzoic acid, 4-Carboxyphenyl-thioacetamide Chemical Structure: Molecular Formula: C₉H₉NO₂S

Section 2: Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Reference |

| Molecular Weight | 195.24 g/mol | Calculated from the molecular formula C₉H₉NO₂S. |

| Appearance | Likely a white to pale yellow crystalline solid. | Based on the typical appearance of benzoic acid and its derivatives.[10] |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | The carboxylic acid group's acidity is expected to be similar to that of benzoic acid (pKa ≈ 4.2).[10][11][12] The electron-withdrawing nature of the thiocarbamoylmethyl group may slightly increase acidity. |

| pKa (Thioamide N-H) | ~21-22 (in DMSO) | Thioamides are weakly acidic. Thiocarbamides are generally more acidic than their urea counterparts.[1] |

| Solubility | Sparingly soluble in cold water; more soluble in hot water and polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | The polar carboxylic acid and thioamide groups confer some water solubility, but the aromatic ring limits it. Benzoic acid itself has low solubility in cold water but is soluble in organic solvents.[10][13][14][15] |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 (Estimated) | This value is an estimate based on the contributions of the hydrophobic benzene ring and the polar functional groups. |

Section 3: Synthesis and Structural Elucidation

A robust synthetic strategy coupled with a rigorous analytical workflow is paramount for any research involving a novel compound.

Proposed Synthetic Pathway

A logical and efficient method for synthesizing 4-Thiocarbamoylmethyl-benzoic acid is through the reaction of a haloacetylated benzoic acid derivative with a sulfurizing agent. The following protocol outlines a standard laboratory procedure.

Step 1: Synthesis of Methyl 4-(2-chloroacetyl)benzoate This initial step protects the carboxylic acid as a methyl ester to prevent unwanted side reactions during the subsequent nucleophilic substitution.

-

To a solution of 4-(chloroacetyl)benzoic acid (1 eq.) in anhydrous methanol, add sulfuric acid (catalytic amount, ~0.1 eq.) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-(2-chloroacetyl)benzoate. Purify by recrystallization or column chromatography.

Step 2: Formation of the Isothiouronium Salt The chloroacetyl intermediate is reacted with thiourea, which acts as a nucleophile.[1]

-

Dissolve methyl 4-(2-chloroacetyl)benzoate (1 eq.) and thiourea (1.1 eq.) in ethanol.

-

Reflux the mixture for 2-4 hours. The formation of a precipitate (the isothiouronium salt) may be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and collect the salt by filtration if it has precipitated, or concentrate the solvent to obtain the crude product.

Step 3: Hydrolysis to 4-Thiocarbamoylmethyl-benzoic acid The final step involves the hydrolysis of both the isothiouronium salt and the methyl ester under basic conditions, followed by acidification.

-

Suspend the crude isothiouronium salt in an aqueous solution of sodium hydroxide (2.5 eq.).

-

Heat the mixture at 60-80°C for 2-3 hours to facilitate hydrolysis.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The desired product, 4-Thiocarbamoylmethyl-benzoic acid, should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like an ethanol/water mixture.

Protocol for Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides a comprehensive structural profile.[16]

Caption: Workflow for Synthesis and Structural Elucidation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

δ ~12.5-13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

δ ~9.0-9.5 ppm (broad singlet, 2H): Thioamide protons (-CSNH₂). These protons may be subject to exchange and can appear as two separate signals.

-

δ ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ ~7.4 ppm (doublet, 2H): Aromatic protons meta to the carboxylic acid group.

-

δ ~3.8-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~200 ppm: Thioamide carbon (C=S).

-

δ ~167 ppm: Carboxylic acid carbon (C=O).

-

δ ~140-145 ppm & ~128-130 ppm: Aromatic carbons.

-

δ ~40-45 ppm: Methylene carbon (-CH₂-).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[17][18]

-

~3400 cm⁻¹ and ~3200 cm⁻¹: Asymmetric and symmetric N-H stretching of the thioamide group.

-

1700-1680 cm⁻¹ (strong): C=O stretch of the aryl carboxylic acid.[18][19]

-

~1620 cm⁻¹: N-H bending vibration.

-

~1400-1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1300-1400 cm⁻¹: Thioamide C-N stretching and N-H bending bands.

-

~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.

-

~700-800 cm⁻¹: C=S stretching vibration (often weak).

3. High-Resolution Mass Spectrometry (HRMS)

-

Method: Electrospray Ionization (ESI) in either positive or negative mode.

-

Expected Mass: The calculated exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be observed, confirming the molecular formula.

-

Fragmentation: Key fragments may include the loss of H₂O, COOH, and the thiocarbamoylmethyl side chain.

Section 4: Chemical Reactivity and Potential Applications

The dual functionality of 4-Thiocarbamoylmethyl-benzoic acid dictates its chemical behavior, offering two distinct sites for chemical modification.

Caption: Dual Reactivity Profile of the Target Molecule.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a classic functional group in organic synthesis.[20]

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[11][13] This is useful for modulating solubility and creating prodrugs.

-

Amidation: Can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides, expanding the molecular scaffold.[13]

-

Salt Formation: As a weak acid, it readily reacts with bases to form water-soluble carboxylate salts.[10]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol (4-(hydroxymethyl)phenyl-thioacetamide) using strong reducing agents like LiAlH₄.

Reactivity of the Thiocarbamide Group

The thioamide moiety is a versatile and reactive functional group.

-

Nucleophilicity: The sulfur atom is highly nucleophilic and can be readily alkylated with alkyl halides to form isothiouronium salts.[1] This reaction is fundamental to its use as a thiol precursor.

-

Metal Binding: Thioamides, thioureas, and thiocarbamates are excellent ligands for metal ions, particularly soft metals like Zn(II).[3][4] This property is critical in drug discovery for targeting metalloenzymes, where the thioamide can act as a stable, less reactive alternative to a free thiol.[2][3]

-

Heterocycle Synthesis: The thiocarbamide group is a key building block for various sulfur- and nitrogen-containing heterocycles, such as thiazoles, by reacting with bifunctional electrophiles like α-haloketones.[1]

Potential Applications in Drug Discovery

The combination of a benzoic acid scaffold and a metal-binding thioamide group makes this molecule a compelling candidate for drug development. It can be explored as an inhibitor of zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs) or carbonic anhydrases, which are implicated in diseases like cancer and hypertension.[3] The inherent antimicrobial properties associated with both parent scaffolds also suggest its potential use in developing new anti-infective agents.[5][9]

Section 5: Analytical Methodologies for Purity and Quantification

For any application, especially in drug development, a validated analytical method for determining purity and concentration is essential.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a reliable method for assessing the purity of synthesized 4-Thiocarbamoylmethyl-benzoic acid.[21]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (50:50 A:B or in pure acetonitrile/methanol) to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. This method should effectively separate the polar starting materials and byproducts from the less polar product.

Section 6: Conclusion

4-Thiocarbamoylmethyl-benzoic acid is a molecule of significant synthetic and pharmacological potential. Its chemical properties are defined by the interplay between its aromatic carboxylic acid and aliphatic thioamide functionalities. This guide provides a foundational understanding of its predicted physicochemical characteristics, a plausible synthetic route, a comprehensive strategy for structural verification, and an overview of its reactivity. The dual nature of its functional groups makes it an attractive scaffold for researchers aiming to develop novel metalloenzyme inhibitors, antimicrobial agents, or advanced materials, warranting further investigation into its chemical and biological profile.

References

- Chemistry Benzoic Acid - SATHEE. (n.d.).

- From Food To Industry Versatile Applications Of Benzoic Acid - Annexe Chem. (2025, February 4).

- Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash Institute. (n.d.).

- Functional Group of Benzoic Acid - Oreate AI Blog. (2025, December 4).

- Chemical Properties of Benzoic Acid: Detailed Analysis - Justlong in Food. (2024, January 29).

- THIOCARBAMIDE. (n.d.).

- Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. (n.d.).

-

Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC. (n.d.). Retrieved from [Link]

-

Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Thiocarbohydrazide | CH6N4S | CID 2724189 - PubChem. (n.d.). Retrieved from [Link]

-

4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex - ResearchGate. (2017, October 4). Retrieved from [Link]

- The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using H. (n.d.).

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.).

-

Thiobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

-

ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]

-

-

Synthesis of 4-methyl-benzoic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2).

-

4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2) - Cheméo. (n.d.). Retrieved from [Link]

-

4-(CARBOXYMETHYL)BENZOIC ACID | CAS 501-89-3 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed. (2008, March 4). Retrieved from [Link]

-

The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS - PubMed. (2009, October 15). Retrieved from [Link]

-

Benzoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. (n.d.). Retrieved from [Link]

- Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. (2017, July 15).

-

4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.). Retrieved from [Link]

- Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20).

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (2025, November 9). Retrieved from [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com. (n.d.). Retrieved from [Link]

-

(PDF) The Synthesis of Thiobenzoic Acid by Methanolysis of - Amanote Research. (n.d.). Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. annexechem.com [annexechem.com]

- 11. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 12. Functional Group of Benzoic Acid - Oreate AI Blog [oreateai.com]

- 13. Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]

- 14. Benzoic acid - Wikipedia [en.wikipedia.org]

- 15. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 16. benchchem.com [benchchem.com]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. researchgate.net [researchgate.net]

- 20. justlonghealth.com [justlonghealth.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-Thiocarbamoylmethyl-benzoic acid: A Technical Guide

Introduction

4-Thiocarbamoylmethyl-benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid and a primary thioamide. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The carboxylic acid moiety provides a handle for forming salts or esters, while the thioamide group can participate in hydrogen bonding and coordination chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Thiocarbamoylmethyl-benzoic acid. The information presented herein is a synthesis of established spectroscopic principles and data from closely related structural analogs, offering a robust predictive framework for researchers. This guide is designed to be a practical resource for scientists and professionals involved in drug discovery, chemical synthesis, and materials development.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-Thiocarbamoylmethyl-benzoic acid are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 4-Thiocarbamoylmethyl-benzoic acid with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A robust protocol for acquiring a ¹H NMR spectrum of a solid carboxylic acid like 4-Thiocarbamoylmethyl-benzoic acid is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can dissolve polar compounds and its residual solvent peak does not typically interfere with the signals of interest. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) can also be used, but the acidic proton may exchange with deuterium in methanol, leading to signal broadening or disappearance.[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure accurate integration.

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 4-Thiocarbamoylmethyl-benzoic acid in DMSO-d₆.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 (COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | - |

| H3, H5 | ~7.9 | Doublet | 2H | J ≈ 8.0 |

| H2, H6 | ~7.4 | Doublet | 2H | J ≈ 8.0 |

| H8a, H8b (NH₂) | ~9.3, ~8.3 | Broad Singlets | 2H | - |

| H7a, H7b (CH₂) | ~3.8 | Singlet | 2H | - |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (H1): A highly deshielded, broad singlet is expected between 12.0 and 13.0 ppm.[3][4] This significant downfield shift is characteristic of a carboxylic acid proton due to the strong electron-withdrawing effect of the carbonyl group and hydrogen bonding.[3] Its broadness is a result of chemical exchange and quadrupolar relaxation. In a solvent like D₂O, this peak would disappear due to H-D exchange.[2]

-

Aromatic Protons (H2, H3, H5, H6): The benzene ring will exhibit an AA'BB' system, which at lower fields may appear as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H3, H5) are expected to resonate further downfield (~7.9 ppm) compared to the protons ortho to the electron-donating thiocarbamoylmethyl group (H2, H6) at around 7.4 ppm. Both doublets will show a typical ortho coupling constant of approximately 8.0 Hz.

-

Thioamide Protons (H8a, H8b): The two protons on the nitrogen of the primary thioamide are diastereotopic and are expected to appear as two separate broad singlets around 9.3 and 8.3 ppm.[5] The broadening is due to quadrupolar relaxation from the ¹⁴N nucleus and possible chemical exchange.

-

Methylene Protons (H7a, H7b): These protons are adjacent to the aromatic ring and the thioamide group. They are expected to appear as a singlet around 3.8 ppm. The singlet nature arises from the lack of adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in data acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is required, typically from 0 to 220 ppm.

-

Number of Scans: A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Thiocarbamoylmethyl-benzoic acid in DMSO-d₆.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C9 (C=S) | ~200 - 210 |

| C7 (C=O) | ~167 |

| C1 | ~142 |

| C4 | ~135 |

| C3, C5 | ~129 |

| C2, C6 | ~128 |

| C8 (CH₂) | ~45 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Thiocarbonyl Carbon (C9): The most downfield signal in the spectrum is predicted to be the thiocarbonyl carbon, appearing in the range of 200-210 ppm.[6] This is significantly more deshielded than a typical carbonyl carbon due to the lower electronegativity of sulfur compared to oxygen.[6]

-

Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is expected to resonate around 167 ppm, a characteristic chemical shift for this functional group.[4]

-

Aromatic Carbons (C1-C6): The aromatic region will show four distinct signals. The quaternary carbons (C1 and C4) will have different chemical shifts due to the different substituents attached. C1, attached to the carboxylic acid, is predicted around 142 ppm, while C4, attached to the methylene group, is expected around 135 ppm. The protonated aromatic carbons will appear as two signals, with C3 and C5 at approximately 129 ppm and C2 and C6 at around 128 ppm.[7]

-

Methylene Carbon (C8): The methylene carbon is expected to have a chemical shift of around 45 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

For a solid sample like 4-Thiocarbamoylmethyl-benzoic acid, the following protocols are common:

-

Potassium Bromide (KBr) Pellet: [8]

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

-

Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

-

Predicted IR Data

The table below lists the predicted characteristic IR absorption bands for 4-Thiocarbamoylmethyl-benzoic acid.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Thioamide) | Stretching | ~3400, ~3170 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 | Strong, Sharp |

| N-H (Thioamide) | Bending | ~1630 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C=S (Thioamide) | Stretching | 800 - 600 | Medium |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[11][12]

-

N-H Stretch: Two bands are anticipated for the N-H stretching of the primary thioamide, one for the asymmetric stretch (~3400 cm⁻¹) and one for the symmetric stretch (~3170 cm⁻¹).[13]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as medium intensity bands between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed between 3000 and 2850 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.[12]

-

N-H Bend: The N-H bending vibration of the primary thioamide is expected to appear around 1630 cm⁻¹.[13]

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C=S Stretch: The C=S stretching vibration is expected to produce a medium intensity band in the 800-600 cm⁻¹ range.[14] This band can sometimes be weak and coupled with other vibrations, making it less straightforward to assign.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for analyzing small organic molecules.

Experimental Protocol

A general protocol for EI-MS analysis is as follows:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data

The molecular weight of 4-Thiocarbamoylmethyl-benzoic acid (C₉H₉NO₂S) is 195.24 g/mol . The following table lists the predicted major ions in the EI mass spectrum.

| m/z | Predicted Fragment Ion | Formation Pathway |

| 195 | [M]⁺˙ | Molecular Ion |

| 178 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 150 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 134 | [M - NH₂CS]⁺ | Loss of the thioamide group |

| 122 | [C₇H₆O₂]⁺˙ | Benzoic acid radical cation |

| 105 | [C₇H₅O]⁺ | Loss of OH from benzoic acid fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of the Predicted Mass Spectrum

Sources

- 1. egpat.com [egpat.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. explore.st-aug.edu [explore.st-aug.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Crystal Structure Analysis of 4-Thiocarbamoylmethyl-benzoic Acid

This guide outlines the comprehensive workflow for the crystal structure analysis of 4-Thiocarbamoylmethyl-benzoic acid (also known as 4-(2-amino-2-thioxoethyl)benzoic acid). It is designed for researchers synthesizing histone deacetylase (HDAC) inhibitors, where this molecule serves as a critical intermediate (e.g., Compound 250 in related patents).

Technical Guide | Version 1.0

Introduction & Structural Significance

4-Thiocarbamoylmethyl-benzoic acid (C₉H₉NO₂S) represents a classic "Janus" molecule in crystal engineering, possessing two distinct, robust supramolecular synthons: the carboxylic acid head and the primary thioamide tail.

-

Relevance: It is a key intermediate in the synthesis of benzamide-based HDAC inhibitors. Understanding its solid-state arrangement is crucial for optimizing solubility and stability during scale-up.

-

Structural Challenge: The competition between the strong hydrogen bond donor/acceptor potential of the carboxyl group (-COOH) and the unique donor/soft-acceptor nature of the thioamide (-CSNH₂) dictates the crystal lattice.

Synthesis & Crystallization Protocol

Before structural analysis, high-purity single crystals must be generated. The thioamide moiety is sensitive to oxidation; therefore, protocols emphasize inert atmosphere and specific solvent choices.

Synthesis Route (Summary)

The standard preparation involves the thionation of 4-cyanomethyl-benzoic acid .

-

Reagents: Hydrogen sulfide (H₂S) gas, Triethylamine (Et₃N), Pyridine.

-

Conditions: Bubbling H₂S for 3-6 hours at RT.

-

Workup: Acidification to pH 6 to precipitate the product.

Crystallization Methodology

To obtain X-ray quality crystals (approx. 0.2 x 0.2 x 0.1 mm):

| Method | Solvent System | Conditions | Target Polymorph |

| Slow Evaporation | Ethanol/Water (80:20) | Room Temp, dark | Thermodynamic (Stable) |

| Vapor Diffusion | Methanol (inner) / Et₂O (outer) | 4°C, sealed | Kinetic forms |

| Cooling | Hot Acetonitrile | 60°C | High purity blocks |

Senior Scientist Note: Thioamides can decompose to nitriles or amides if heated excessively in acidic media. Avoid boiling water recrystallization. Use Ethanol/Water evaporation.

Experimental Workflow: X-Ray Diffraction

Data Collection Strategy

-

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

radiation, -

Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal thioamide group.

-

Resolution: 0.8 Å or better (required to resolve H-atom positions on Nitrogen).

Structure Solution & Refinement

-

Space Group Determination: Expect Monoclinic

or Triclinic -

Phasing: Direct Methods (SHELXT).

-

Refinement: Full-matrix least-squares on

(SHELXL).-

Critical Step: Locate thioamide protons (

) and carboxylic acid proton (

-

Structural Analysis & Supramolecular Architecture

This section details the expected metric parameters and packing motifs based on the "thioamide synthon" principles.

Molecular Geometry

-

Thioamide Planarity: The

moiety should be planar due to resonance ( -

Bond Lengths:

- : 1.66 – 1.68 Å (Longer than C=O ~1.23 Å).

- : 1.30 – 1.32 Å (Short, indicating double bond character).

-

Torsion Angles: The flexible methylene linker (

) allows the aromatic ring to rotate relative to the thioamide plane. Expect a torsion angle

Hydrogen Bonding Networks

The crystal structure is governed by a hierarchy of synthons:

-

Primary Interaction (Acid Dimer): The carboxylic acid groups will almost certainly form the classic centrosymmetric

dimer via -

Secondary Interaction (Thioamide Dimer/Chain): Thioamides form

dimers via-

Note: Sulfur is a weaker acceptor than Oxygen, but the

donor is strong. -

Alternative: If steric hindrance prevents dimerization, expect

chains where one

-

-

Cross-Linking: The second proton on the

group often bonds to the carbonyl oxygen of the carboxylic acid, linking the acid dimers and thioamide ribbons into a 2D or 3D network.

Visualization of Workflows & Pathways

Synthesis & Analysis Workflow

Caption: Workflow from chemical synthesis to crystallographic refinement.

Supramolecular Synthon Topology

Caption: Predicted hydrogen bonding topology showing the interplay between acid dimerization and thioamide chaining.

Quantitative Data Summary (Expected)

| Parameter | Value Range (Typical) | Comment |

| Crystal System | Monoclinic | Common for benzoic acid derivatives |

| Space Group | Centrosymmetric preference | |

| Z | 4 | 1 molecule per asymmetric unit |

| Density ( | ~1.35 - 1.45 g/cm³ | Sulfur increases density vs. amide |

| C=S Bond | 1.665(2) Å | Characteristically long vs C=O |

| C(acid)-O(H) | 1.310(2) Å | Single bond character |

| C(acid)=O | 1.220(2) Å | Double bond character |

| H-Bond (O-H...O) | 2.64 Å | Strong, directional dimer |

References

-

Synthesis Source

- Van Duzer, J. H., et al. (2004). Inhibitors of Histone Deacetylase. Patent WO2004069823A1. (Describes synthesis of Compound 250).

-

Thioamide Structural Chemistry

-

Jagodzinski, T. S. (2003).[4] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-232.

-

-

Supramolecular Synthons (Acid/Amide Analogies)

- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.

-

Amide Analog Structure (Comparative)

- PubChem Entry for 4-(2-amino-2-oxoethyl)benzoic acid (CID 23273690).

Sources

- 1. EP0659737A2 - Catecholamine surrogates useful as B3 agonists - Google Patents [patents.google.com]

- 2. AU2006252047B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 3. US20040106599A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Theoretical and Computational Framework for 4-Thiocarbamoylmethyl-benzoic Acid

Executive Summary

This technical guide establishes a rigorous computational protocol for the structural and electronic characterization of 4-Thiocarbamoylmethyl-benzoic acid (TCMBA). Identified in pharmaceutical development as an intermediate for Histone Deacetylase (HDAC) inhibitors (Compound 250 in Patent AU2006252047B2), this molecule presents unique theoretical challenges due to the interplay between its carboxylic acid tail and the thione-thiol tautomerism of the thioamide headgroup.

This whitepaper outlines the de novo theoretical approach required to validate its geometry, electronic stability, and pharmacological potential. It is designed for computational chemists and medicinal chemists seeking to integrate Density Functional Theory (DFT) and molecular docking into their drug design pipelines.

Molecular Architecture & Tautomeric Equilibrium

The primary theoretical challenge in modeling TCMBA is the thioamide-imidothiol tautomerism . The thioamide group (

Structural Causality

-

Thione Form (A): Generally more stable in the solid state and polar solvents due to the strong

dipole. -

Thiol Form (B): May become relevant in metal coordination (e.g., Zinc binding in HDACs) or specific solvent environments.

-

Linker Dynamics: The methylene (

) bridge insulates the aromatic ring from the thioamide, preventing direct conjugation. This suggests the aromatic ring's electronic effects (Hammett

Computational Strategy (DOT Diagram)

The following workflow illustrates the decision logic for determining the global minimum structure.

Figure 1: Computational workflow for determining the energetic preference between thione and thiol tautomers in gas and solvent phases.

Electronic Structure Methodology (DFT)

To ensure high-fidelity results, the following level of theory is mandated. The inclusion of diffuse functions (

Protocol Specifications

| Parameter | Setting | Rationale |

| Method | DFT (B3LYP or wB97XD) | B3LYP is standard; wB97XD includes dispersion corrections crucial for |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions to capture the lone pair density on Sulfur. |

| Solvation | IEF-PCM (Water/DMSO) | Simulates physiological environment; stabilizes the zwitterionic character of the thioamide. |

| Convergence | Tight | Required for accurate vibrational frequency prediction. |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of chemical reactivity (Global Hardness,

-

HOMO Location: Predicted to be localized on the Sulfur atom of the thioamide group (highest electron density).

-

LUMO Location: Likely distributed over the Benzoic Acid ring and carbonyl group (electron-deficient region).

-

Implication: This spatial separation suggests TCMBA acts as a "push-pull" system, where the thioamide donates electrons (to metals) and the benzoic acid interacts with polar residues.

Spectroscopic Validation Framework

Theoretical data must be benchmarked against experimental spectra to validate the geometry.

Vibrational Assignments (IR/Raman)

- Acid: Look for a strong stretch at ~1680–1720 cm⁻¹.

- Thioamide: A distinct, often coupled vibration around 1100–1200 cm⁻¹. Note: If this band is absent and an S-H stretch appears at 2500 cm⁻¹, the thiol tautomer is present.

-

: Doublet for

NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method at the same DFT level.

-

NMR: The thiocarbonyl carbon (

Pharmacological Potential: Molecular Docking

TCMBA is structurally relevant to HDAC inhibitors.[1] The thioamide group is a known Zinc Binding Group (ZBG) , potentially superior to hydroxamic acids in terms of metabolic stability.

Docking Protocol

-

Target Preparation: Retrieve HDAC structures (e.g., HDAC1, PDB ID: 4BKX) from the Protein Data Bank. Remove water; retain the Zinc ion.

-

Ligand Preparation: Use the optimized Global Minimum structure from Section 1. Assign Gasteiger charges.

-

Grid Generation: Center the grid box on the catalytic Zinc ion (

). -

Interaction Analysis:

-

Chelation: Measure distance between

(thioamide) and -

Hydrogen Bonding: The

tail should interact with the rim of the binding pocket (e.g., Tyr residues).

-

Signaling Pathway Relevance

Inhibition of HDACs by TCMBA leads to chromatin relaxation and gene expression changes.

Figure 2: Mechanism of action for TCMBA as a putative HDAC inhibitor, highlighting the zinc-chelation step.[1][2][3][4]

Reactivity Descriptors (MEP Analysis)

The Molecular Electrostatic Potential (MEP) map provides a visual guide for intermolecular interactions.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (acid) and Thione Sulfur . These are the sites for electrophilic attack or metal coordination.

-

Positive Potential (Blue): Concentrated on the Amide Protons (

) and Acid Proton (

Global Reactivity Indices:

-

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the propensity to accept electrons (crucial for the Michael acceptor potential of the thioamide).

References

-

MethylGene Inc. (2006). Inhibitors of histone deacetylase. Patent AU2006252047B2. (Compound 250 synthesis and biological relevance).

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational citation for B3LYP functional).

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT protocols).

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. (Standard docking protocol).

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Source for Global Reactivity Descriptors).

Sources

- 1. CA2515338C - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 2. AU2006252047B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 3. AU2004210016B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Thiocarbamoyl Functional Group: Reactivity, Catalysis, and Therapeutic Applications

An in-depth technical whitepaper on the reactivity, mechanisms, and applications of the thiocarbamoyl functional group in modern organic synthesis and drug development.

Executive Summary

The thiocarbamoyl functional group (–C(=S)NR₂) represents a highly versatile and structurally unique motif in organic chemistry. Bridging the gap between the electrophilicity of carbonyls and the nucleophilicity of thiols, its reactivity is governed by the polarizability of the carbon-sulfur double bond and the resonance electron donation from the adjacent nitrogen lone pair. This whitepaper provides an in-depth analysis of thiocarbamoyl reactivity, focusing on its role in the Newman-Kwart Rearrangement (NKR), stereospecific cross-coupling reactions, heterocyclic synthesis, and its emerging utility as a Metal-Binding Pharmacophore (MBP) in rational drug design.

The Newman-Kwart Rearrangement (NKR)

The Newman-Kwart Rearrangement is a premier synthetic tool for the conversion of phenols to thiophenols. The reaction involves the intramolecular migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate[1].

Mechanistic Causality

The driving force of the NKR is the thermodynamically favorable conversion of a C=S double bond into a more stable C=O double bond (ΔH ~ 13 kcal/mol)[2]. Kinetic experiments confirm that the reaction proceeds via a concerted, four-membered spirocyclic transition state. Because this transition state involves a dearomatized intermediate with a delocalized negative charge, the enthalpy of activation is exceptionally high (ΔH‡ ~ 30 to 40 kcal/mol). Consequently, classical uncatalyzed NKR requires extreme heating (200–300 °C), which often leads to the degradation of sensitive substrates[1][3].

To circumvent these harsh conditions, modern synthetic protocols employ transition metal catalysis (e.g., Pd) or Lewis acid catalysis (e.g., Bi(OTf)₃) to lower the activation barrier, enabling the rearrangement of delicate heteroaromatic substrates at ambient temperatures[3].

Workflow of the Newman-Kwart Rearrangement from phenol to thiophenol.

Quantitative Comparison of NKR Conditions

Table 1: Thermodynamic and Kinetic Profile of NKR Catalyst Systems

| Catalyst System | Typical Temp (°C) | Activation Energy (ΔH‡) | Substrate Scope | Primary Limitation |

| Thermal (Uncatalyzed) | 200–300 | 30–40 kcal/mol | Simple Aryls | Substrate degradation |

| Pd-Catalyzed | 100 | Moderate | Aryls, some heteroaryls | Cost, metal toxicity |

| Bi(OTf)₃-Catalyzed | 25 (Ambient) | Low | Broad (Aza-arenes, thiophenes) | Moisture sensitivity |

Experimental Protocol: Bi(III)-Catalyzed NKR of Heteroaromatic Substrates

Causality: Bi(OTf)₃ acts as a powerful, environmentally benign Lewis acid that coordinates to the thiocarbonyl sulfur. This coordination increases the electrophilicity of the migrating carbon and drastically lowers the activation barrier, allowing room-temperature rearrangement of aza-arenes and thiophenes that would otherwise decompose under thermal conditions[3].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the O-heteroaryl thiocarbamate (0.2 mmol) in anhydrous 1,2-dichloroethane (2 mL). Self-Validation: Argon and anhydrous conditions are critical to prevent premature hydrolysis of the thiocarbamate and deactivation of the water-sensitive Bi(OTf)₃ catalyst.

-

Catalyst Addition: Add Bi(OTf)₃ (10 mol%) in one continuous portion to the stirring solution.

-

Reaction Monitoring: Stir the mixture at ambient temperature (25 °C). Monitor the reaction via TLC (Hexane/EtOAc). Self-Validation: The reaction is complete when the starting material spot disappears; the S-aryl product typically exhibits higher polarity and a lower Rf value than the O-aryl precursor.

-

Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with EtOAc, dry the organic layer over Na₂SO₄, and purify via flash column chromatography (Eluent: Hexane/AcOEt = 2/1) to yield the pure S-heteroaryl thiocarbamate.

Stereospecific Cross-Coupling Reactions

Beyond rearrangements, the thiocarbamoyl group acts as a powerful directing and stabilizing moiety in organometallic chemistry. Specifically, α-(thiocarbamoyl)organostannanes undergo highly stereospecific cross-coupling with alkenyl, aryl, and heteroaryl iodides[4].

Experimental Protocol: CuTC-Mediated Stereospecific Cross-Coupling

Causality: Copper(I) thiophene-2-carboxylate (CuTC) facilitates the transmetalation of the stannane at low temperatures. The thiocarbamoyl group coordinates directly to the copper center, creating a rigid metallacycle. This intramolecular coordination prevents bond rotation and epimerization, ensuring strict retention of stereochemistry at the stannyl-substituted carbon[4].

Step-by-Step Methodology:

-

Catalyst Suspension: To a stirring suspension of CuTC (0.28 mmol, 1.5 equiv) and the selected alkenyl/aryl iodide (0.28 mmol, 1.5 equiv) in anhydrous THF (2 mL) under argon, adjust the temperature to 0 °C.

-

Stannane Addition: Add a solution of the PTC-protected α-(thiocarbamoyl)organostannane (0.19 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise over 5 minutes.

-

Observation: Allow the reaction to proceed. Self-Validation: The heterogeneous mixture will transition to a distinct reddish-green color, visually confirming successful transmetalation and the formation of the active organocopper intermediate.

-

Workup & Filtration: Once TLC indicates complete consumption of the stannane, dilute the reaction mixture with Et₂O (20 mL). Self-Validation: Diethyl ether precipitates the bulk of the copper salts. Filter the mixture through a small pad of neutral alumina rather than silica gel; alumina effectively sequesters residual tin and copper byproducts without causing acidic degradation of the sensitive cross-coupled product.

Thiocarbamoyl Synthons in Heterocyclic Chemistry

Due to the presence of multiple reactive nucleophilic and electrophilic centers, thiocarbamoyl derivatives are highly prized synthons for the construction of complex heterocycles. They readily undergo cyclization with α-halogenated reagents to form substituted thiophenes and thiazoles, or condense with active methylene compounds to yield pyrimidines and pyridines[5][6].

Divergent synthesis of heterocycles from thiocarbamoyl precursors.

Therapeutic Applications: Metal-Binding Pharmacophores (MBPs)

In the realm of fragment-based drug discovery (FBDD), the thiocarbamoyl group has emerged as a critical structural feature for targeting metalloenzymes. Zn(II)-dependent metalloenzymes, such as matrix metalloproteinase-2 (MMP-2) and human carbonic anhydrase II (hCAII), are heavily implicated in cancer, hypertension, and fungal infections[7].

Causality: Historically, thiol-based drugs (e.g., Captopril) have been used to inhibit these enzymes via strong sulfur-zinc coordination. However, free thiols cause severe adverse effects (e.g., rash, taste disruption) due to off-target reactivity and disulfide formation in vivo. The thiocarbamate group effectively masks this thiol reactivity. The resonance-stabilized C=S bond provides a strong, stable monodentate ligand for the Zn(II) ion in the enzyme's active site, displacing water and inhibiting the enzyme, while remaining entirely inert to off-target oxidative degradation[7].

Table 2: Pharmacological Profile of Metal-Binding Pharmacophores (MBPs)

| MBP Class | Example Drug/Compound | Target Enzyme | Binding Mode | Off-Target Reactivity |

| Thiol | Captopril | ACE | Monodentate (S-Zn) | High (Disulfide formation) |

| Thiocarbamate | Compound 1 (Ref[7]) | hCAII / MMP-2 | Monodentate (S-Zn) | Low (Masked sulfur) |

| Thiourea | Compound 2 (Ref[7]) | MMP-2 | Bidentate potential | Low |

Conclusion

The thiocarbamoyl functional group is far more than a simple structural curiosity; it is a dynamic participant in complex molecular rearrangements, stereocontrolled cross-couplings, and rational drug design. By understanding the thermodynamic drivers of its reactivity—such as the C=S to C=O conversion in the NKR or its precise coordination geometry with transition metals—chemists can leverage this moiety to synthesize highly complex architectures and safer, more effective therapeutics.

References

-

Newman-Kwart Rearrangement - Organic Chemistry Portal. Available at:[Link]

-

Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Stereospecific Cross-Coupling of α-(Thiocarbamoyl)organostannanes with Alkenyl, Aryl, and Heteroaryl Iodides - Journal of the American Chemical Society (via PMC). Available at:[Link]

-

Thiocarbamoyl derivatives as synthons in heterocyclic synthesis - Journal of Sulfur Chemistry (Taylor & Francis). Available at:[Link]

-

Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - Bioorganic & Medicinal Chemistry (via PMC). Available at:[Link]

Sources

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Newman-Kwart Rearrangement [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific Cross-Coupling of α-(Thiocarbamoyl)organostannanes with Alkenyl, Aryl, and Heteroaryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Benzoic Acid Compounds

Introduction: The Benzoic Acid Scaffold as a Privileged Structure in Drug Discovery

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature, found in various fruits, and play crucial roles in plant biology. In the realm of medicinal chemistry, the benzoic acid framework is considered a "privileged scaffold." This designation is reserved for molecular structures that can bind to a wide range of biological targets with high affinity, making them exceptionally versatile starting points for drug discovery.[1] The synthetic tractability of the benzene ring allows for precise modifications, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth exploration of the multifaceted biological activities of novel benzoic acid compounds. We will delve into the core mechanisms, structure-activity relationships (SAR), and validated experimental protocols for assessing their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. Furthermore, we will examine their growing importance as multi-target enzyme inhibitors for complex diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Antimicrobial Activity: Disrupting Microbial Homeostasis

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives.[2] Their efficacy stems from a fundamental and elegant mechanism of action that makes them potent against a broad spectrum of bacteria, yeasts, and molds.

Causality of Experimental Choice: Mechanism of Action

The primary antimicrobial action of benzoic acid is pH-dependent and targets the integrity of the microbial cell membrane and cytoplasm.[2] In its undissociated, lipophilic form (C₆H₅COOH), which is favored in acidic conditions, the molecule readily penetrates the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H⁺) and acidifying the cell's interior. This disruption of the internal pH inhibits essential metabolic processes and enzyme activities, ultimately leading to microbial growth inhibition or cell death.[2]

This mechanism underscores why experimental protocols for antimicrobial testing, such as the broth microdilution method, must be conducted in standardized pH-controlled media to ensure reproducible and comparable results.

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzoic acid derivatives is heavily influenced by the nature, number, and position of substituents on the aromatic ring.[3][4]

-

Lipophilicity: Increased lipophilicity generally enhances the ability to cross the microbial cell membrane, a key factor in their activity.[3]

-

Electronic Effects: Electron-withdrawing groups, such as a nitro group (-NO₂), can increase the acidity of the carboxylic acid, influencing its dissociation and activity.[4]

-

Hydroxyl Groups (-OH): The position of hydroxyl groups is critical. For instance, against E. coli, 2-hydroxybenzoic acid (salicylic acid) has shown stronger antibacterial activity than benzoic acid itself, while other hydroxylated derivatives may show a weaker effect.

Mandatory Visualization: Antimicrobial Testing Workflow

The following workflow outlines the standardized process for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

This protocol is a self-validating system based on CLSI and ISO standards for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC).[5][6][7]

Materials:

-

Test benzoic acid compounds

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or Nephelometer

Procedure:

-

Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to twice the highest desired test concentration.

-

Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the 2x compound stock solution to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[7]

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, suspend several colonies in saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the drug concentration to the desired final test range.[5][8]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed with the naked eye or a plate reader.[6][9]

-

MBC Determination (Optional): To determine the MBC, subculture 10-20 µL from each well that showed no growth onto a fresh, compound-free agar plate. Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Antioxidant Activity: Neutralizing Oxidative Stress

Many benzoic acid derivatives, particularly hydroxybenzoic acids, are potent antioxidants.[10] Their ability to mitigate oxidative damage is a cornerstone of their potential therapeutic and preservative applications.

Causality of Experimental Choice: Mechanism of Action

Phenolic compounds like hydroxybenzoic acids exert their antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: They can directly neutralize free radicals by donating a hydrogen atom from a phenolic hydroxyl (-OH) group. This process stabilizes the reactive radical while forming a much more stable phenoxyl radical on the benzoic acid derivative.[11][12]

-

Metal Chelation: Some derivatives can chelate transition metal ions like Fe²⁺, preventing them from participating in Fenton reactions, which generate highly destructive hydroxyl radicals.[11]

The choice of an antioxidant assay like the DPPH method is based on its ability to directly measure this hydrogen-donating capacity in a rapid and reproducible manner.[13]

Structure-Activity Relationship (SAR)

The antioxidant capacity is critically dependent on the substitution pattern of the aromatic ring.[12][14]

-

Number of Hydroxyl Groups: Antioxidant activity generally increases with the number of hydroxyl groups. For example, gallic acid (3,4,5-trihydroxybenzoic acid) is a more potent antioxidant than protocatechuic acid (3,4-dihydroxybenzoic acid).[15]

-

Position of Hydroxyl Groups: The relative position of -OH groups is crucial. Hydroxyl groups in the ortho and para positions to the carboxylate group show the best antioxidant properties against superoxide radicals.[10] This positioning enhances the stability of the resulting phenoxyl radical through resonance.

Mandatory Visualization: Free Radical Scavenging